N1-(3-chlorophenyl)propane-1,3-diamine
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,5-6,11H2 |
InChI Key |
TYIJSCGOLIKHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, biological activities, and applications:
Key Research Findings
Impact of Aromatic Substituents: The naphthyl derivative (N1-(naphthalen-1-yl)propane-1,3-diamine) demonstrates utility in synthesizing benzo[a]phenoxazinium chlorides, which exhibit strong NIR fluorescence for imaging applications. The extended aromatic system (naphthalene) enhances π-conjugation, critical for fluorescence emission .
Role of Alkyl and Heteroaromatic Groups: Ro 47-0543, a chloroquinoline-containing analog, shows potent antimalarial activity. The quinoline moiety likely interacts with heme in malaria parasites, while the diethyl groups at N3 may reduce metabolic degradation . The absence of heteroaromatic rings in this compound might limit its antimalarial efficacy but could broaden its applicability in other therapeutic areas.
Synthetic Flexibility :
- The propane-1,3-diamine backbone is highly modifiable. For example, sulfonylation of N1-(naphthalen-1-yl)propane-1,3-diamine with sulfonyl chlorides yields sulfonamide derivatives with tunable fluorescence and solubility . Similar modifications could be applied to the target compound for tailored properties.
Enzyme Inhibition: N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits aminoglycoside-modifying enzymes, suggesting that hydrophobic substituents (e.g., cyclohexyl) enhance binding to enzyme active sites . The 3-chlorophenyl group may offer comparable hydrophobic interactions but with different steric constraints.
Q & A
Q. Why do similar derivatives show divergent biological activities?
- Methodological Answer : Subtle structural changes (e.g., chloro vs. fluoro substituents) alter logP (lipophilicity) and hydrogen-bonding capacity. For instance, trifluoromethyl groups in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone enhance metabolic stability but may reduce solubility, impacting bioavailability .
Tables of Key Data
| Property | Example Value | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.36–2.51 (methylene), δ 6.87–7.13 (aromatic) | |
| IR (N-H stretch) | 3278 cm⁻¹ | |
| Synthetic Yield (CuI-catalyzed) | 86–95% | |
| Anticancer Activity (IC₅₀) | 235 µM (GC-MS confirmed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
